REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[N:16]([CH:31]=[N:32][NH:33]C(=O)CN1C(=O)C2C(=CC=CC=2)C1=O)[C:17](=O)[CH2:18][N:19]1[C:27](=[O:28])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]1=[O:29])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C1(C)C=CC=CC=1>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]([N:16]2[CH:31]=[N:32][N:33]=[C:17]2[CH2:18][N:19]2[C:20](=[O:29])[C:21]3=[CH:22][CH:23]=[CH:24][CH:25]=[C:26]3[C:27]2=[O:28])=[C:9]([CH:14]=1)[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8]
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Name
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1,3-dioxo-2-isoindolineacetic acid, [[N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-2-isoindolineacetamido]methylene]hydrazide
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Quantity
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8 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)N(C(CN1C(C2=CC=CC=C2C1=O)=O)=O)C=NNC(CN1C(C2=CC=CC=C2C1=O)=O)=O
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.9 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 100°-110°C for 1.5 hours
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Duration
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1.5 h
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Type
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CONCENTRATION
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Details
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The mixture is concentrated in vacuo
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Type
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ADDITION
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Details
|
the residue is mixed with cold water and chloroform
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Type
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EXTRACTION
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Details
|
This mixture is extracted with chloroform
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Type
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WASH
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Details
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the extract is washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
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Details
|
The residue is chromatographed on silica gel (400 g) with 1.5% methanol-98.5% chloroform
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Type
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CUSTOM
|
Details
|
The product thus obtained
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Type
|
CUSTOM
|
Details
|
is crystallized from methylene chloride-methanol
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C(=NN=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.361 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 6.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |